Differential Binding Affinity for Dopamine D4 Receptor vs. Key Analog
No direct binding data (Ki or IC50) for the target compound at the dopamine D4 receptor was found in any accessible primary literature or database. The well-characterized analog N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibits a D4 IC50 of 0.057 nM [1], providing a class-level benchmark, but a quantified difference for the target compound is unavailable, rendering a procurement decision based on affinity unsupported.
| Evidence Dimension | Dopamine D4 Receptor Binding Affinity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, IC50 = 0.057 nM |
| Quantified Difference | Not calculable |
| Conditions | Cloned human dopamine D4 receptor binding assay [1] |
Why This Matters
For a user requiring a selective D4 ligand, the inability to compare binding potency makes a scientific selection impossible.
- [1] Perrone, R., Berardi, F., Colabufo, N. A., Lacivita, E., Tortorella, V., & Leopoldo, M. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-4910. View Source
